molecular formula C8H10N2O4 B177425 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 199480-36-9

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B177425
M. Wt: 198.18 g/mol
InChI Key: YYGMEUGJPKGHBP-UHFFFAOYSA-N
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Description

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3-EC-MPCA, is a synthetic compound used in various scientific research applications. It is a five-membered heterocyclic carboxylic acid, which is widely used in the fields of organic synthesis, pharmaceuticals, and biochemistry. This compound has a wide range of applications in the scientific research field due to its high solubility in a variety of organic solvents, its low toxicity, and its ability to form stable complexes with metal ions.

Scientific Research Applications

Synthesis and Characterization

  • 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives have been synthesized and characterized for their structural properties. For example, Kasımoğulları and Arslan (2010) described the synthesis of pyrazole derivatives, including compounds related to 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, characterized by various spectroscopic methods (Kasımoğulları & Arslan, 2010).

Applications in Organic Synthesis

  • Pyrazole derivatives have been utilized as precursors in cross-coupling reactions. For example, Arbačiauskienė et al. (2011) used ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles through Pd-catalysed cross-coupling reactions (Arbačiauskienė et al., 2011).

Nonlinear Optical Materials

  • Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying them as potential candidates for optical limiting applications based on their nonlinear optical properties (Chandrakantha et al., 2013).

Ionization Constant Studies

  • The ionization constants of some pyrazole carboxylic acids, including derivatives of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, were determined by Alkan et al. (2009), providing insights into the effects of structure and solvent on the acidity of these compounds (Alkan et al., 2009).

Auxin Activities in Agriculture

  • Yue et al. (2010) explored the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives, evaluating their auxin activities and potential agricultural applications (Yue et al., 2010).

Electrochemical Behavior

  • The electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles was studied by Costea et al. (2006), contributing to the understanding of the oxidation mechanisms of these compounds (Costea et al., 2006).

Coordination Polymers and Crystal Structures

  • Cheng et al. (2017) synthesized and studied the crystal structures of coordination polymers constructed from pyrazole carboxylic acid derivatives, demonstrating their utility in materials science (Cheng et al., 2017).

Structural and Spectral Investigations

  • Viveka et al. (2016) conducted experimental and theoretical studies on a biologically important pyrazole-4-carboxylic acid derivative, providing valuable data for further research in this area (Viveka et al., 2016).

properties

IUPAC Name

5-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-6(7(11)12)10(2)9-5/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGMEUGJPKGHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

199480-36-9
Record name 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Fustero, R Roman, JF Sanz-Cervera… - J. Org …, 2008 - researchgate.net
General methods. All reactions were carried out under nitrogen atmosphere. The solvents were purified prior to use: THF was distilled from sodium/benzophenone; CH2Cl2 was distilled …
Number of citations: 147 www.researchgate.net

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